N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide
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Description
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a useful research compound. Its molecular formula is C20H19N5O4 and its molecular weight is 393.403. The purity is usually 95%.
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Biological Activity
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2(3H)-yl)acetamide is a synthetic compound that belongs to the quinazoline family. Quinazolines and their derivatives are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to summarize the biological activity of this specific compound based on existing literature.
- Molecular Formula : C20H19N5O4
- Molecular Weight : 393.4 g/mol
- CAS Number : 1207002-79-6
Biological Activity Overview
The biological activities of this compound have been evaluated primarily in the context of its anticancer properties. Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines.
Anticancer Activity
Recent studies have demonstrated that quinazoline derivatives possess notable cytotoxic effects. For instance, a study evaluated several quinazolinone derivatives for their activity against human cancer cell lines such as MCF-7 (breast cancer), HT-29 (colon cancer), and PC3 (prostate cancer). The results showed that certain derivatives exhibited IC50 values indicating potent antiproliferative activity:
Compound | Cell Line | IC50 (µM) |
---|---|---|
A3 | PC3 | 10 |
A5 | MCF-7 | 10 |
A6 | HT-29 | 12 |
The compound this compound is hypothesized to exhibit similar or enhanced cytotoxicity due to its structural components which facilitate interaction with biological targets involved in tumor growth regulation .
The mechanism by which quinazoline derivatives exert their anticancer effects often involves the inhibition of tyrosine kinases and other signaling pathways critical for tumor proliferation. This inhibition can lead to apoptosis in cancer cells. For example, compounds targeting the Epidermal Growth Factor Receptor (EGFR) have shown promise in reducing tumor growth through various signaling pathways .
Case Studies and Research Findings
- Cytotoxic Evaluation :
- Apoptotic Induction :
Properties
IUPAC Name |
N-(3,5-dimethoxyphenyl)-2-(7-methyl-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N5O4/c1-12-5-4-6-16-18(12)21-11-24-19(16)23-25(20(24)27)10-17(26)22-13-7-14(28-2)9-15(8-13)29-3/h4-9,11H,10H2,1-3H3,(H,22,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHXJPCJPSGDOAO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=NN(C(=O)N3C=N2)CC(=O)NC4=CC(=CC(=C4)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N5O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.